2-(oxolan-3-yl)propan-1-ol

Description

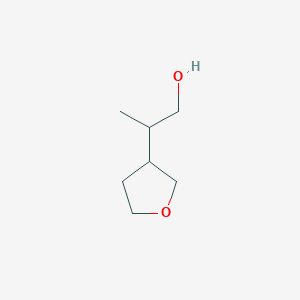

2-(Oxolan-3-yl)propan-1-ol is a secondary alcohol featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a propanol chain. Its molecular formula is C₆H₁₂O₂, and its molecular weight is 116.16 g/mol (inferred from structurally similar oxetane-based analogs) .

Properties

IUPAC Name |

2-(oxolan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(4-8)7-2-3-9-5-7/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECBVGXHZXOYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)propan-1-ol typically involves the reaction of tetrahydrofuran with propylene oxide under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the opening of the tetrahydrofuran ring and subsequent addition of the propyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are commonly employed

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alkanes.

Substitution: Produces halides or amines

Scientific Research Applications

2-(Oxolan-3-yl)propan-1-ol is utilized in various scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.

Biology: Investigated for its antioxidative properties and potential protective effects against oxidative stress.

Medicine: Explored for its potential therapeutic applications due to its antioxidative activity.

Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The antioxidative activity of 2-(oxolan-3-yl)propan-1-ol is attributed to its ability to inhibit the formation of lipid hydroperoxides and prevent protein denaturation. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. The molecular targets include phosphatidylethanolamine and other cellular lipids .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters for 2-(oxolan-3-yl)propan-1-ol and its closest analogs:

Key Observations:

The oxolane ring in methyl 2-amino-3-(oxolan-3-yl)propanoate provides greater conformational flexibility, which may enhance solubility in polar solvents .

Functional Groups: Primary vs. secondary alcohols (e.g., 1-(oxetan-3-yl)propan-1-ol vs. 2-(oxetan-3-yl)propan-1-ol) influence hydrogen-bonding capacity and metabolic pathways in pharmaceutical contexts . Amino and ester groups in methyl 2-amino-3-(oxolan-3-yl)propanoate expand its utility as a chiral building block for drug synthesis .

Polymer vs. Monomer: Polypropylene glycol (PPG) is a polymer with industrial applications (e.g., lubricants, surfactants), contrasting with monomeric alcohols like this compound, which are suited for small-molecule synthesis .

Physicochemical and Application-Based Comparisons

Solubility and Reactivity:

- 2-(Oxetan-3-yl)propan-1-ol: Likely miscible with polar solvents (e.g., water, ethanol) due to its hydroxyl group, similar to PPG’s hydrophilicity .

- Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride: The hydrochloride salt enhances water solubility, making it preferable for aqueous-phase reactions .

Biological Activity

2-(oxolan-3-yl)propan-1-ol, also known as 1-amino-2-(tetrahydrofuran-3-yl)propan-2-ol, is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its interactions with biological macromolecules, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C7H15NO2, with a molecular weight of 145.20 g/mol. Its structure features an oxolane (tetrahydrofuran) ring, which contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | 1-amino-2-(oxolan-3-yl)propan-2-ol |

| InChI Key | CFQPTHOYJJNTOV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl and amino groups facilitate hydrogen bonding, allowing the compound to modulate biochemical pathways and influence cellular processes. Research indicates that it may act as a ligand for specific receptors, potentially impacting neurotransmitter systems and metabolic pathways .

Therapeutic Applications

Recent studies have highlighted the compound's potential in treating various conditions, particularly mental health disorders. Compounds structurally related to this compound have shown promise as agonists for serotonin receptors (5-HT2AR), suggesting a potential role in the treatment of depression and anxiety disorders .

Case Studies and Research Findings

- Antidepressant Activity : A study explored the efficacy of compounds similar to this compound in animal models of depression. Results indicated significant reductions in depressive behaviors following treatment, supporting the hypothesis that these compounds may enhance serotonergic signaling .

- Metabolic Effects : Another research effort investigated the role of this compound in metabolic syndrome. It was found to improve insulin sensitivity and reduce hyperglycemia in diabetic models, indicating potential for managing Type 2 diabetes .

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of derivatives of this compound have shown effectiveness against various bacterial strains, suggesting a broader application in treating infections .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Q & A

Q. What are the recommended synthetic routes for 2-(oxolan-3-yl)propan-1-ol in laboratory settings?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or ring-opening reactions of oxolane derivatives. For example, reacting 3-bromooxolane with propanol precursors (e.g., sodium propanolate) under anhydrous conditions yields this compound. Chiral synthesis may require enantioselective catalysts or chiral starting materials, as highlighted in chiral oxolane derivatives . Reaction optimization should focus on solvent polarity (e.g., THF or DMF) and temperature control (60–80°C) to minimize side products.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- 1H/13C NMR : To resolve the oxolane ring protons (δ 3.5–4.0 ppm) and hydroxyl group (δ 1.5–2.0 ppm, broad).

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ether (1050–1150 cm⁻¹) functional groups.

- Chiral HPLC or Polarimetry : Essential for determining enantiomeric excess if the compound has stereocenters, as noted in chiral oxolane derivatives .

Q. What are the key reactivity considerations for the hydroxyl group in this compound under acidic or basic conditions?

- Methodological Answer: The hydroxyl group can undergo esterification (e.g., acetyl chloride in pyridine) or act as a hydrogen-bond donor in catalytic processes. Under acidic conditions, protonation may lead to ether cleavage, while basic conditions could deprotonate the hydroxyl group, enabling nucleophilic substitution. Protection with tert-butyldimethylsilyl (TBS) groups is recommended for multi-step syntheses .

Advanced Research Questions

Q. How can local composition models (e.g., Wilson, NRTL) be applied to predict the thermodynamic behavior of this compound in binary mixtures?

- Methodological Answer: Local composition models like Wilson or NRTL can predict activity coefficients and phase equilibria by incorporating nonrandomness parameters (e.g., α12 in the Renon-Prausnitz equation). For example, to model solubility in polar solvents (e.g., water or ethanol), fit experimental vapor-liquid equilibrium (VLE) data to determine interaction parameters. This approach resolves discrepancies in solubility predictions for oxolane-containing compounds .

Q. What strategies resolve contradictions in reported solubility data of this compound across different solvent systems?

- Methodological Answer: Systematic studies should:

- Vary temperature (20–80°C) and pH to assess solvent interactions.

- Use differential scanning calorimetry (DSC) to measure melting point depression in solvent mixtures.

- Compare results with predictive models (e.g., UNIFAC) to identify outliers. Contradictions often arise from impurities or unaccounted hydrogen bonding effects, as seen in tripropylene glycol studies .

Q. How does the oxolane ring's conformation affect the compound's reactivity in catalytic processes?

- Methodological Answer: The oxolane ring's puckered conformation introduces steric hindrance and electronic effects. Computational methods (e.g., DFT or MD simulations) can map transition states to evaluate steric strain during nucleophilic attacks. For example, axial vs. equatorial positioning of substituents on the oxolane ring may alter reaction rates in asymmetric catalysis, as observed in similar azepane derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enantiomeric excess (%EE) values reported for chiral this compound?

- Methodological Answer: Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.